(E)-3-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their reactivity and biological properties. This particular compound features a dichlorophenyl group and a methoxyphenyl group, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like nitric acid, bromine, and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, diketones
Reduction: Saturated ketones, alcohols
Substitution: Nitro, bromo, and sulfonyl derivatives
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Exhibits antimicrobial, antifungal, and anti-inflammatory properties.
Mechanism of Action
The biological activity of (E)-3-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting cellular processes. For example, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one
- (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- (E)-3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
(E)-3-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which enhance its biological activity and chemical reactivity. The combination of these substituents provides a distinct profile of interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-13-4-2-3-12(10-13)16(19)8-6-11-5-7-14(17)15(18)9-11/h2-10H,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJNNTCFDQFXKP-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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